molecular formula C14H23N3O2 B15257935 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid

Cat. No.: B15257935
M. Wt: 265.35 g/mol
InChI Key: BJXXLXMHOLHJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-Amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid is a structurally complex molecule featuring a cyclobutane core substituted with a carboxylic acid group and an ethylamine side chain bearing a 2-methylpropyl-substituted pyrazole ring. The pyrazole moiety, common in medicinal chemistry, likely contributes to its pharmacokinetic profile, while the cyclobutane ring may confer metabolic stability compared to larger cyclic systems .

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H23N3O2/c1-10(2)9-17-12(4-7-16-17)11(8-15)14(13(18)19)5-3-6-14/h4,7,10-11H,3,5-6,8-9,15H2,1-2H3,(H,18,19)

InChI Key

BJXXLXMHOLHJBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid involves multiple steps, including the formation of the cyclobutane ring and the pyrazole ring, followed by their coupling. The synthetic route typically starts with the preparation of the cyclobutane ring through cyclization reactions. The pyrazole ring is then synthesized separately, often using hydrazine derivatives and diketones. The final step involves coupling the two rings through a series of reactions, including amination and carboxylation, under controlled conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane vs. Cyclohexane Derivatives

The cyclobutane ring in the target compound introduces significant ring strain, reducing conformational flexibility compared to cyclohexane-based analogs such as 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (). This strain may enhance binding affinity to target proteins but could also affect solubility. Cyclohexane derivatives, like those used in venlafaxine synthesis, exhibit greater stability and slower metabolic degradation due to their chair conformations .

Pyrazole Substitution Patterns

The pyrazole ring in the target compound is substituted at the 5-position with a 2-methylpropyl group. This contrasts with pyrazole derivatives in and , such as 4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide (), which feature smaller alkyl or amide substituents.

Functional Group Variations

The carboxylic acid group in the target compound distinguishes it from esters (e.g., ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate, ) and amides (e.g., 2-(methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl)cyclohexane-1-carboxylic acid, ). The carboxylic acid enhances hydrogen-bonding capacity, favoring interactions with polar biological targets but may limit blood-brain barrier penetration compared to ester or amide derivatives .

Biological Activity

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid is a complex organic compound notable for its unique structural features, including a cyclobutane ring, a pyrazole moiety, and an amino acid component. The molecular formula is C14H23N3O2C_{14}H_{23}N_{3}O_{2} with a molecular weight of approximately 265.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The structural composition of the compound plays a crucial role in its biological activity. The presence of the cyclobutane ring contributes to its hydrophobic interactions, while the pyrazole ring and amino acid moiety facilitate hydrogen bonding with biological targets. These interactions are vital for the compound's efficacy in various therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Studies have shown that it may interact with enzymes involved in metabolic pathways, potentially influencing signal transduction mechanisms.

Receptor Binding

The compound's ability to bind to specific receptors has been explored, suggesting that it may modulate various biological pathways. Interaction studies have demonstrated its potential to influence receptor activity through hydrophobic and ionic interactions, which could lead to therapeutic applications in treating metabolic disorders or other diseases.

The mechanism of action involves several key processes:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with target proteins or enzymes, enhancing binding affinity.
  • Hydrophobic Interactions : The cyclobutane structure provides a hydrophobic environment that facilitates interaction with lipid membranes or hydrophobic pockets in proteins.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

StudyFindings
In vitro Enzyme Assays Showed significant inhibition of specific enzymes related to metabolic pathways, indicating potential for metabolic regulation.
Receptor Binding Studies Demonstrated effective binding affinity to various receptors, suggesting possible applications in pharmacology.
Toxicity Assessments Initial toxicity studies indicate a favorable safety profile, warranting further exploration in vivo.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Activities
3-amino-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclobutane-1-carboxylic acidC14H23N3O2Antimicrobial activity
4-aminoantipyrineC11H12N4OAnalgesic properties
2-MethylpyrazoleC6H8N2Antimicrobial effects

This comparison highlights the distinct combination of functional groups in our target compound that may confer unique biological activities not present in similar compounds.

Q & A

Q. What synthetic strategies are optimal for constructing the cyclobutane and pyrazole moieties in this compound?

The synthesis requires addressing steric hindrance from the cyclobutane and bulky 2-methylpropyl substituent. A stepwise approach is recommended:

  • Pyrazole Core Formation : Use cyclocondensation of hydrazines with β-keto esters (e.g., phenylhydrazine with ethyl acetoacetate) to generate the pyrazole ring, as demonstrated in similar systems .
  • Cyclobutane Assembly : Employ [2+2] photocycloaddition or ring-closing metathesis for cyclobutane formation, followed by carboxylation via hydrolysis of a nitrile or ester intermediate (e.g., methyl 2-cyanocyclobutane-1-carboxylate hydrolysis) .
  • Coupling Steps : Use Suzuki-Miyaura or nucleophilic substitution to attach the 2-methylpropyl group to the pyrazole nitrogen.

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and connectivity of this compound?

  • NMR : 1H/13C NMR to identify proton environments (e.g., cyclobutane protons at δ 3.5–4.5 ppm, pyrazole protons at δ 6.0–7.5 ppm). NOESY can resolve spatial proximity of the amino and pyrazole groups .
  • X-ray Crystallography : Essential for absolute stereochemical confirmation, particularly for the chiral cyclobutane and aminoethyl groups .
  • IR Spectroscopy : Validate carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.

Q. How can researchers address poor aqueous solubility during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤10%) or PEG-400 to enhance solubility while maintaining biocompatibility.
  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt via neutralization with NaOH/KOH.
  • pH Adjustment : Dissolve in buffered solutions (pH 7–9) where the carboxylate ion is deprotonated .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cyclophilins) using AMBER or GROMACS, focusing on the cyclobutane’s rigidity and pyrazole’s π-π stacking.
  • Docking Studies (AutoDock Vina) : Screen against target active sites, parameterizing the carboxylate group for hydrogen bonding .
  • Quantum Mechanics (QM) : Calculate partial charges (DFT/B3LYP) to refine force field parameters for the amino-ethyl substituent .

Q. How can metabolic stability be assessed in early-stage drug development?

  • In Vitro Liver Microsome Assays : Incubate with human/rat liver microsomes and monitor degradation via LC-MS/MS. Track metabolites (e.g., oxidative deamination of the ethylamino group).
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which commonly metabolize heterocyclic compounds .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Assay Replication : Validate results in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Solubility Cross-Check : Confirm compound integrity post-assay via HPLC-UV to rule out aggregation or degradation .
  • Control Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability.

Q. How should researchers design toxicity studies to evaluate off-target effects?

  • hERG Channel Binding Assays : Use patch-clamp electrophysiology to assess cardiac risk from unintended ion channel interactions.
  • Genotoxicity Screening : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .
  • Cytotoxicity Profiling : Test against HEK293 or HepG2 cells to identify cell-type-specific toxicity thresholds .

Methodological Tables

Q. Table 1. Key Spectroscopic Parameters for Structural Validation

TechniqueCritical SignalsReference
1H NMRCyclobutane protons (δ 3.5–4.5 ppm)
13C NMRCarboxylic acid carbon (δ 170–175 ppm)
X-rayCrystallographic R-factor < 0.05

Q. Table 2. Computational Parameters for Binding Affinity Prediction

SoftwareForce FieldKey Outputs
AutoDock VinaAMBERBinding energy (kcal/mol)
GROMACSCHARMM36RMSD (Å) of ligand-protein
GaussianB3LYP/6-31G(d,p)HOMO-LUMO gap (eV)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.